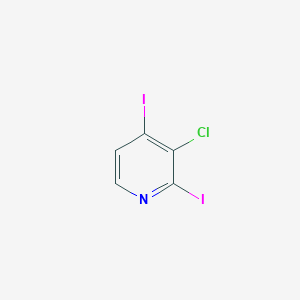

3-Chloro-2,4-diiodopyridine

Übersicht

Beschreibung

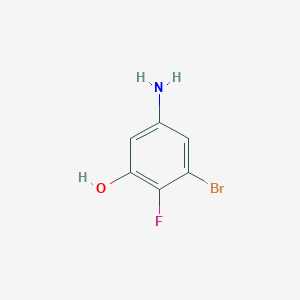

3-Chloro-2,4-diiodopyridine (ClDIP) is a type of halogenated pyridine ring that is commonly used in the field of chemistry for the synthesis of various organic compounds. The structure of ClDIP consists of a pyridine ring that is substituted with three halogen atoms, including two iodine atoms and one chlorine atom .

Synthesis Analysis

A one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine is described via a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism in 26–28% yields . By performing sequential, iterative Suzuki–Miyaura cross-couplings using a variety of functionalised heteroaryl and arylboronic acids, a series of novel 2,3,4-triheteroarylpyridine scaffolds have been accessed in synthetically viable yields, including sterically hindered derivatives .Molecular Structure Analysis

The molecular formula of ClDIP is C5H2ClI2N, and its molecular weight is 365.34 g/mol . The InChI code is InChI=1S/C5H2ClI2N/c6-4-3 (7)1-2-9-5 (4)8/h1-2H and the Canonical SMILES is C1=CN=C (C (=C1I)Cl)I .Chemical Reactions Analysis

The regioselective monosubstitution of symmetrical halogens in positions 2/6 or 3/5, using Pd-catalyzed reactions generally results in complex mixtures of mono-and disubstituted aryl pyridines . A better regiocontrolled substitution was observed when 2-chloro-3,4-diiodopyridine was used, which resulted in differently substituted 2,3,4-triarylpyridine derivatives .Physical And Chemical Properties Analysis

ClDIP has a molecular weight of 365.34 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 12.9 Ų . The compound has a complexity of 101 .Wissenschaftliche Forschungsanwendungen

Palladium-catalysed Aminocarbonylation

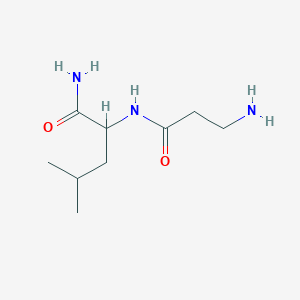

The aminocarbonylation of diiodopyridines, including 3-Chloro-2,4-diiodopyridine, using palladium catalysis has been explored. This process results in the formation of compounds with carboxamide and ketocarboxamide functionalities, which are of interest in synthetic chemistry (Takács, Varga, Kardos, & Kollár, 2017).

Iterative and Regioselective Cross-Couplings

A study describes the one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, using a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism. This methodology allows the creation of various triheteroarylpyridine scaffolds, useful in organic synthesis (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).

Halogen Atom Migration in Halogeno-Derivatives

Research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, such as 3-chloro-2,4-diiodopyridine, has been conducted. This study focuses on understanding the positional shifts of halogen atoms under various chemical reactions, which is crucial for designing specific compounds (Hertog & Schogt, 2010).

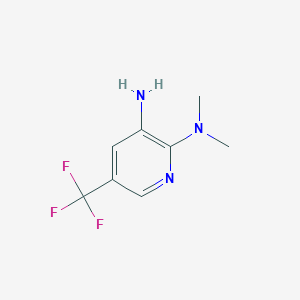

Nucleophilic Substitution Reactions

The chlorine atom in 2-chloro-3-cyanopyridines, closely related to 3-Chloro-2,4-diiodopyridine, can be replaced by various amines. This reaction results in the formation of 2-aminopyridines, which have significant implications in pharmaceutical and agrochemical research (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

Synthesis of Polyhalogenated 4,4'-Bipyridines

A study on the synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines, including 3-Chloro-2,4-diiodopyridine, has been reported. This synthesis is important for the development of new materials and pharmaceuticals (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).

Eigenschaften

IUPAC Name |

3-chloro-2,4-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVNXBGJYAXVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,4-diiodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)